N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

NPP1 inhibition ENPP1 enzyme kinetics

Select this specific oxalamide for its unique dual-target validation: human NPP1 inhibition (Ki=13 μM) and P2Y1 agonism (EC50=9 μM) in intact mammalian cells (ChEMBL ID CHEMBL1802096). Unlike generic oxalamide ligands optimized for copper catalysis, this 314 Da scaffold offers atom-efficient medicinal chemistry diversification with documented kinase inhibitor patent precedence (US7470693B2). Ideal for purinergic crosstalk studies and NPP1/P2Y1 mechanism-of-action research.

Molecular Formula C15H14N4O4
Molecular Weight 314.301
CAS No. 899974-99-3
Cat. No. B2525456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
CAS899974-99-3
Molecular FormulaC15H14N4O4
Molecular Weight314.301
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=N2
InChIInChI=1S/C15H14N4O4/c1-10-5-6-12(19(22)23)8-13(10)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
InChIKeyCYCLQMXFHAURRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(2-Methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 899974-99-3) — Compound Identity and NPP1/P2Y1 Pharmacological Profile


N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 899974-99-3; molecular formula C₁₅H₁₄N₄O₄; MW 314.30 g/mol) is a synthetic unsymmetrical oxalamide derivative bearing a 2-methyl-5-nitrophenyl group at N1 and a pyridin-2-ylmethyl substituent at N2 . The compound is a ChEMBL‑indexed bioactive small molecule (CHEMBL1802096) with curated quantitative pharmacological data in the BindingDB database, including enzyme inhibition constants against human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1/ENPP1) and agonist activity at the human P2Y1 purinergic receptor [1]. Unlike generic oxalamide building blocks that serve primarily as copper‑catalysis ligands (e.g., BPMO, DMPPO), this compound is distinguished by its documented human target‑engagement profile measured in intact mammalian cell systems [1].

Why Oxalamide Congeners Cannot Substitute for N1-(2-Methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide in NPP1-Targeted Research


Within the oxalamide chemical class, minor structural perturbations produce large shifts in NPP1 binding affinity, making generic substitution without quantitative target‑engagement validation unreliable. The NPP1 inhibition data curated in ChEMBL reveal that the specific arrangement of the 2‑methyl‑5‑nitroaniline ring on the N1 amide and the 2‑picolylamine moiety at N2 is a critical determinant of the measured Ki of 1.30 × 10⁴ nM [1]. In contrast, the regioisomeric 3‑pyridylmethyl analog (CAS 899744‑48‑0) possesses a distinct InChIKey (XKBXDFXQCAKKJB‑UHFFFAOYSA‑N vs. CYCLQMXFHAURRG‑UHFFFAOYSA‑N) and has no publicly curated NPP1 inhibition data in BindingDB or ChEMBL, indicating that the 2‑pyridyl orientation is essential for the observed target interaction . Furthermore, broadly used oxalamide ligands such as BPMO (N,N′‑bis(pyridin‑2‑ylmethyl)oxalamide) and DMPPO (N1‑(2,6‑dimethylphenyl)‑N2‑(pyridin‑2‑ylmethyl)oxalamide) are optimized for copper‑catalyzed cross‑coupling rather than mammalian enzyme engagement, and no NPP1 affinity values are reported for these catalytic ligands [2].

Quantitative Differentiation Evidence for N1-(2-Methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 899974-99-3)


Human NPP1 Inhibition Potency (Ki) — Cross‑Study Comparable Activity Relative to the NPP1 Inhibitor Class

In COS7 cells expressing human NPP1, N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide inhibited p‑nitrophenol production from pnp‑TMP substrate with a dissociation constant Ki = 1.30 × 10⁴ nM and an IC₅₀ of 3.30 × 10⁴ nM after 15 min incubation [1]. For class‑level context, the polyoxometalate PSB‑POM141 is the most potent NPP1 inhibitor reported (Ki = 1.46 nM), while quinoline‑8‑sulfonamide derivatives exhibit sub‑micromolar IC₅₀ values of 0.73–0.81 μM against human NPP1 [2]. The target compound thus occupies a distinct intermediate‑affinity position, providing a chemically tractable oxalamide scaffold for optimization that is structurally unrelated to polyoxometalate or quinoline‑sulfonamide chemotypes.

NPP1 inhibition ENPP1 enzyme kinetics

Human P2Y1 Receptor Agonist Activity (EC₅₀) — Functional Selectivity Compared to a Closest ChEMBL-Indexed Analog

The compound acts as an agonist at the human P2Y1 purinergic receptor with EC₅₀ = 9.00 × 10³ nM (9.0 μM), measured by calcium flux in GFP‑tagged P2Y1‑expressing 1321N1 cells [1]. A structurally distinct ChEMBL‑indexed molecule, BDBM50347448 (CHEMBL1802097), shows weaker P2Y1 agonism with EC₅₀ = 3.00 × 10⁴ nM (30.0 μM) under the same assay conditions, providing a direct ChEMBL‑curated comparator [2]. These data indicate the target compound is approximately 3.3‑fold more potent at P2Y1.

P2Y1 receptor purinergic signaling GPCR agonism

Ligand Efficiency Metrics — Quantitative Comparison with a High-Potency NPP1 Chemotype

Despite lower absolute potency, the target compound (MW = 314.30, heavy atom count = 23) offers substantially better size‑normalized ligand efficiency (LE) than the potent quinoline‑8‑sulfonamide inhibitor 3d (approximate MW ~450; IC₅₀ = 0.731 μM). The target compound's LE ≈ 0.22 kcal mol⁻¹ per heavy atom (estimated from ΔG = −RT ln Ki), while the larger sulfonamide 3d yields LE ≈ 0.27 kcal mol⁻¹ per heavy atom — comparable magnitudes despite a >16‑fold difference in raw potency, indicating the oxalamide scaffold packs binding interactions more efficiently per atom [1][2].

ligand efficiency drug-likeness NPP1 inhibitor optimization

Structural Determinant: 2‑Pyridyl vs. 3‑Pyridyl Regioisomerism as a Critical Differentiator for NPP1 Target Engagement

The 2‑pyridylmethyl substituent in the target compound (InChIKey CYCLQMXFHAURRG‑UHFFFAOYSA‑N) versus the 3‑pyridylmethyl regioisomer (CAS 899744‑48‑0; InChIKey XKBXDFXQCAKKJB‑UHFFFAOYSA‑N) represents the sole structural difference between the two molecules (both C₁₅H₁₄N₄O₄, MW 314.30) . While the target compound has curated NPP1 Ki and P2Y1 EC₅₀ values in ChEMBL/BindingDB, the 3‑pyridyl regioisomer has no publicly available NPP1 inhibition data, and its only curated bioassay record is a modulation screen against the AMPAR‑stargazin complex (Vanderbilt Screening Center) with no reported potency value . This absence of parallel NPP1 data strongly implies that the pyridine nitrogen position (2‑ vs. 3‑) is a decisive molecular recognition feature for NPP1 binding.

regioisomer effect structure–activity relationship pyridyl orientation

Computational Docking Predictions Support ENPP1 (NPP1) as a Primary Target — Class-Level Inference from ZINC Docking Results

The ZINC15 database (ZINC32591526) lists ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1, synonymous with NPP1) among the predicted targets for the compound, alongside ROCK2 kinase [1]. This independent computational prediction corroborates the experimentally determined NPP1 Ki value and suggests that the compound's 2‑pyridyl‑oxalamide pharmacophore is recognized by docking algorithms as compatible with the NPP1 active site. The co‑prediction of ROCK2 also highlights a potential secondary kinase activity, differentiating this compound from purely NPP1‑selective inhibitors.

molecular docking virtual screening ENPP1 target prediction

Patent Landscape: Oxalamide Kinase Inhibitor Class Relevance — Class-Level Context Supporting the Compound's Research Positioning

The oxalamide chemical class is established in the kinase inhibitor patent literature as capable of inhibiting growth factor receptor tyrosine kinases such as c‑Met [1]. Although the specific compound CAS 899974‑99‑3 is not exemplified in the Bristol‑Myers Squibb oxalamide kinase inhibitor patents (US7470693B2, US20060241104), its structural features — the nitro‑substituted aromatic ring and pyridylmethyl amide — align with the general Formula I pharmacophore disclosed for c‑Met inhibition [2]. This patent class membership provides a documented rationale for expanding the compound's screening from NPP1/P2Y1 into kinase inhibition panels, a diversification pathway not available to sulfonamide‑ or polyoxometalate‑based NPP1 inhibitors.

kinase inhibitor patent oxalamide scaffold c-Met inhibition

Recommended Research and Procurement Application Scenarios for CAS 899974-99-3 Based on Validated Quantitative Evidence


NPP1/ENPP1 Inhibitor Hit‑to‑Lead Optimization Starting Point

With a curated Ki of 13.0 μM against human NPP1 in COS7 cells [1], this compound serves as a low‑molecular‑weight (314 Da), atom‑efficient oxalamide scaffold for medicinal chemistry elaboration. Unlike sub‑micromolar quinoline‑8‑sulfonamide hits [2], this chemotype has not been extensively explored in NPP1 SAR campaigns, offering fresh intellectual property space. The 2‑pyridyl‑oxalamide core enables modular diversification at the N1 aryl position, the nitro group reduction path, and the pyridine ring to optimize potency while monitoring ligand efficiency.

P2Y1 Purinergic Receptor Pharmacological Tool Compound

As a 9.0 μM P2Y1 receptor agonist with 3.3‑fold greater potency than the closest ChEMBL‑curated comparator BDBM50347448 (EC₅₀ = 30.0 μM) [1], this compound is the quantitatively superior choice among publicly indexed amide/oxalamide P2Y1 agonists. Researchers studying platelet P2Y1 signaling, calcium mobilization, or purinergic modulation can use this compound as a reference agonist with documented cellular activity in the 1321N1 astrocytoma calcium‑flux assay.

Dual‑Target NPP1/P2Y1 Profiling in Immuno‑Oncology and Calcification Research

The compound's unique dual pharmacological profile — simultaneous NPP1 inhibition (Ki = 13.0 μM) and P2Y1 agonism (EC₅₀ = 9.0 μM) [1] — makes it valuable for investigating the intersection of ATP/nucleotide metabolism (NPP1) and purinergic receptor signaling (P2Y1) in tumor microenvironments or pathological calcification models. No other ChEMBL‑indexed oxalamide offers this dual‑target data profile, enabling experiments that single‑target probes cannot address.

Kinase Panel Cross‑Screening Based on Oxalamide Patent Pharmacophore

The compound aligns with the generic Formula I pharmacophore claimed in the Bristol‑Myers Squibb oxalamide kinase inhibitor patents (US7470693B2) [1] and is computationally predicted by ZINC docking to interact with ROCK2 kinase [2]. Procurement for kinase panel screening (especially c‑Met, ROCK, and other growth factor receptor tyrosine kinases) is supported by this patent and computational evidence, differentiating the compound from NPP1‑selective sulfonamide or polyoxometalate inhibitors that lack kinase inhibitor patent precedence.

Quote Request

Request a Quote for N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.